molecular formula C19H22N2O5S B6520739 N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide CAS No. 896313-07-8

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide

Cat. No.: B6520739
CAS No.: 896313-07-8
M. Wt: 390.5 g/mol
InChI Key: YIPDJBKHXKWPOJ-UHFFFAOYSA-N
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Description

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide is a complex organic compound that has piqued the interest of researchers due to its unique structural characteristics and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of a benzenesulfonyl group attached to a furan ring along with a cyclopentylethanediamide backbone makes this compound particularly intriguing for synthetic chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide, chemists typically employ a multi-step synthesis process involving the following key steps:

  • Formation of the benzenesulfonyl-furan intermediate: : Starting from benzene sulfonyl chloride, the reaction with furan in the presence of a base like pyridine yields the benzenesulfonyl-furan intermediate.

  • Ethylation: : The intermediate undergoes ethylation using ethyl bromide or a similar ethylating agent to introduce the ethyl group.

  • Formation of the cyclopentylethanediamide: : Finally, the reaction with cyclopentylamine introduces the cyclopentylethanediamide moiety under controlled conditions, typically at a moderately high temperature and in the presence of a catalyst.

Industrial Production Methods

On an industrial scale, the synthesis involves similar steps but is optimized for cost-efficiency and yield. Reactors with controlled temperature and pressure, advanced purification techniques like crystallization or distillation, and the recycling of reagents are common practices to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide can undergo various chemical reactions including:

  • Oxidation: : Using oxidizing agents like potassium permanganate, the furan ring can be oxidized to form diketone derivatives.

  • Reduction: : Hydrogenation reactions can reduce the benzenesulfonyl group to benzyl alcohol.

  • Substitution: : Nucleophilic substitution reactions can occur at the sulfonyl group or the ethyl chain.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic conditions.

  • Reduction: : Palladium on carbon (Pd/C) catalyst under hydrogen atmosphere.

  • Substitution: : Alkyl halides under basic conditions for nucleophilic substitution.

Major Products

  • Oxidation: : Formation of diketone derivatives.

  • Reduction: : Formation of benzyl alcohol derivatives.

  • Substitution: : Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as an intermediate in the synthesis of other complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic pathways.

Biology

In biology, N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide is explored for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a candidate for studying biological pathways and molecular interactions.

Medicine

In medicine, researchers are investigating this compound's potential therapeutic properties. Its unique structure suggests it might act as a novel pharmacophore in the development of new drugs, particularly in the fields of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used as a precursor in the manufacture of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity profile make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins through non-covalent interactions, while the furan ring provides a planar structure that can participate in π-π interactions. The cyclopentylethanediamide backbone offers flexibility and can fit into various biological binding sites, enabling the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N'-[2-(benzenesulfonyl)-2-(pyridin-2-yl)ethyl]-N-cyclopentylethanediamide: : Similar structure but with a pyridine ring instead of a furan ring.

  • N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-cyclopentylethanediamide: : Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

Compared to these similar compounds, N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide stands out due to the presence of the furan ring, which provides different electronic and steric properties. This uniqueness can lead to distinct reactivity patterns and biological activities, making it an interesting subject for further research and development.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c22-18(19(23)21-14-7-4-5-8-14)20-13-17(16-11-6-12-26-16)27(24,25)15-9-2-1-3-10-15/h1-3,6,9-12,14,17H,4-5,7-8,13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPDJBKHXKWPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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